molecular formula C12H6ClNO B12101408 5H-Indeno[1,2-b]pyridin-5-one, 7-chloro- CAS No. 101419-81-2

5H-Indeno[1,2-b]pyridin-5-one, 7-chloro-

Cat. No.: B12101408
CAS No.: 101419-81-2
M. Wt: 215.63 g/mol
InChI Key: FXPFSQBEYMGUNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Polycyclic Pyridinone Scaffolds in Contemporary Chemical Research

Polycyclic pyridinone scaffolds are vital building blocks in medicinal chemistry and materials science. Pyridinone-containing compounds exhibit a wide array of pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects. nih.govfrontiersin.org Their structural framework allows them to act as both hydrogen bond donors and acceptors, a crucial feature for interacting with biological targets. nih.govfrontiersin.org This versatility has made the pyridinone scaffold a focal point in drug discovery, with an increasing number of approved drugs incorporating this motif. nih.govfrontiersin.org

The pyridine (B92270) ring system is one of the most prevalent heterocyclic structures in drug design, found in over 90% of heterocyclic pharmaceuticals. nih.gov Its presence is fundamental to the function of many therapeutic agents. nih.govresearchgate.net The fusion of the pyridinone ring with other cyclic systems, as seen in the indeno[1,2-b]pyridin-5-one structure, creates rigid molecules with well-defined three-dimensional shapes, which is advantageous for designing specific inhibitors for enzymes like topoisomerase IIα, a key target in cancer therapy. nih.govrsc.org The indeno[1,2-b]quinoxaline system, a related structure, also shows significant potential in pharmaceutical applications due to its anticancer and anti-inflammatory activities. rsc.org

Structural and Electronic Features of the 5H-Indeno[1,2-b]pyridin-5-one Nucleus

The 5H-Indeno[1,2-b]pyridin-5-one nucleus, also known as 4-azafluorenone, is a fused heterocyclic system. nih.gov It consists of a pyridine ring fused to an indane-1-one system. This fusion results in a planar, electron-deficient aromatic system. The parent compound, 5H-Indeno[1,2-b]pyridin-5-one, has the chemical formula C₁₂H₇NO and a molecular weight of approximately 181.19 g/mol . nih.gov The structure's rigidity and planarity are key features that influence its chemical reactivity and biological interactions. nih.gov The nitrogen atom in the pyridine ring and the carbonyl group in the five-membered ring are key functional sites that can be modified to tune the molecule's properties. nih.govfrontiersin.org

Below is a data table summarizing the key properties of the unsubstituted 5H-Indeno[1,2-b]pyridin-5-one core structure.

PropertyValue
IUPAC Nameindeno[1,2-b]pyridin-5-one
Molecular FormulaC₁₂H₇NO
Molecular Weight181.19 g/mol
Synonyms4-aza-9-fluorenone, 4-azafluorenone
CAS Number3882-46-0
Data sourced from PubChem. nih.gov

Academic Research Emphasis on Halogenated Indeno[1,2-b]pyridin-5-one Derivatives: The Case of 7-Chloro-5H-Indeno[1,2-b]pyridin-5-one

The introduction of halogen atoms onto the indeno[1,2-b]pyridin-5-one scaffold is a common strategy in chemical research to modulate the electronic properties and biological activity of the molecule. The 7-chloro derivative, 7-Chloro-5H-indeno[1,2-b]pyridin-5-one, is a specific example that has garnered academic and commercial interest.

This compound has the molecular formula C₁₂H₆ClNO and a molecular weight of approximately 215.64 g/mol . cymitquimica.comchiralen.com The presence of the electron-withdrawing chlorine atom at the 7-position significantly alters the electron distribution across the fused ring system. While detailed research on its specific biological activities is not extensively published in publicly available literature, its inclusion in patents related to electronic devices suggests potential applications in materials science. chiralen.com Specifically, it has been mentioned in patents for hetero-fluorene derivatives for use in such devices. chiralen.com The synthesis of related halogenated indeno[1,2-b]quinoxaline derivatives has also been a subject of research, indicating a broader interest in the chemical space of halogenated indenopyridine and related fused systems. mdpi.comresearchgate.net

The properties of 7-Chloro-5H-indeno[1,2-b]pyridin-5-one are summarized in the table below.

PropertyValue
Compound Name7-Chloro-5H-indeno[1,2-b]pyridin-5-one
CAS Number101419-81-2
Molecular FormulaC₁₂H₆ClNO
Molecular Weight215.64 g/mol chiralen.com
Purity≥95% - 98% cymitquimica.comchiralen.com
Data sourced from various chemical suppliers. cymitquimica.comchiralen.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101419-81-2

Molecular Formula

C12H6ClNO

Molecular Weight

215.63 g/mol

IUPAC Name

7-chloroindeno[1,2-b]pyridin-5-one

InChI

InChI=1S/C12H6ClNO/c13-7-3-4-8-10(6-7)12(15)9-2-1-5-14-11(8)9/h1-6H

InChI Key

FXPFSQBEYMGUNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(C2=O)C=C(C=C3)Cl)N=C1

Origin of Product

United States

Elucidation of Reaction Mechanisms and Kinetic Studies

Theoretical and Computational Analysis of Reaction Pathways for Indeno[1,2-b]pyridin-5-one Formation

The synthesis of the 5H-indeno[1,2-b]pyridin-5-one (or 4-azafluorenone) core can be achieved through several strategic pathways. One of the prominent methods involves the acid-mediated cyclization of 2-arylnicotinic acid derivatives. This transformation is a variation of the Friedländer annulation, a classical method for quinoline (B57606) synthesis.

The generally accepted mechanism for the Friedländer synthesis involves the condensation between an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl. In the context of 4-azafluorenone synthesis, this would typically involve an intramolecular cyclization of a pre-formed intermediate. A plausible reaction pathway, based on the cyclization of 2-arylnicotinates, is outlined below:

Protonation: The reaction is initiated by the protonation of the carbonyl group of the nicotinic acid derivative under strong acid conditions (e.g., polyphosphoric acid - PPA).

Electrophilic Attack: The activated carbonyl group then facilitates an intramolecular electrophilic attack by the pyridine (B92270) ring onto the adjacent aryl ring.

Dehydration: A subsequent dehydration step leads to the formation of the fused ring system.

Rearomatization: The final step involves rearomatization to yield the stable tricyclic 4-azafluorenone core.

Another innovative approach involves a one-pot synthesis via a [4+2] cycloaddition/bis-retro[4+2] sequence. This method utilizes a 1,2,4-triazine (B1199460) derivative, formed in situ from the condensation of an amidrazone with ninhydrin (B49086), which then reacts with a suitable dienophile like norbornadiene. Although detailed computational studies for this specific system are not widely published, density functional theory (DFT) calculations on related inverse-electron-demand Diels-Alder (IEDDA) reactions of 1,2,4-triazines have shown them to be powerful tools for constructing complex heterocyclic frameworks. These computational models help in predicting the regioselectivity and understanding the energetics of the transition states involved in the cycloaddition and subsequent cycloreversion steps.

Identification and Characterization of Reaction Intermediates and Transition States

Direct experimental characterization of reaction intermediates and transition states for the synthesis of 7-chloro-5H-indeno[1,2-b]pyridin-5-one is challenging due to their transient nature. However, key intermediates can be inferred from the reaction mechanisms and by isolating stable precursors.

In the synthesis pathway starting from a 2-arylnicotinic acid, the 2-aryl-3-pyridyl ketone is a crucial intermediate that undergoes the pivotal intramolecular cyclization. For the triazine-based route, the substituted 9-oxo-9H-indeno[1,2-e]triazine is a key isolable intermediate. Its reaction with a dienophile initiates the cascade that leads to the final product.

The transition states for these reactions are high-energy structures that cannot be isolated but can be modeled computationally. For the Friedländer-type cyclization, the transition state would involve the formation of the new carbon-carbon bond between the pyridine and the benzene (B151609) ring. In the IEDDA pathway, the transition state involves the concerted formation of two new sigma bonds between the triazine and the dienophile.

Mechanistic Insights into Chlorine Incorporation and Rearrangement Processes

The introduction of the chlorine atom at the 7-position of the 5H-indeno[1,2-b]pyridin-5-one core can be achieved through different strategies, primarily either by using a chlorinated starting material or by late-stage chlorination of the pre-formed azafluorenone skeleton.

One documented method for a closely related compound involves the treatment of a 5H-indeno[1,2-b]pyridine 1-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃). The probable mechanism for this transformation is as follows:

Activation of the N-oxide: The oxygen atom of the N-oxide attacks the phosphorus center of POCl₃, forming a highly reactive intermediate and displacing a chloride ion.

Nucleophilic Attack: The displaced chloride ion then acts as a nucleophile, attacking an electron-deficient position on the pyridine ring.

Rearrangement and Elimination: A subsequent rearrangement and elimination of a dichlorophosphate (B8581778) species leads to the chlorinated pyridine ring and regeneration of the carbonyl group at the 5-position.

Alternatively, direct electrophilic halogenation of the 4-azafluorenone core is a plausible route. The electron-rich benzene ring of the indenone system is susceptible to electrophilic aromatic substitution. While direct chlorination has not been detailed, the regioselective bromination of the 4-azafluorenone core at the C-6 position using N-bromosuccinimide (NBS) in sulfuric acid has been reported. This suggests that direct chlorination at the electronically favored positions on the benzene ring is feasible, with the precise location (e.g., position 7) being directed by the electronic nature of the starting azafluorenone and the reaction conditions. The mechanism would follow the standard steps of electrophilic aromatic substitution: generation of an electrophilic chlorine species, attack by the aromatic ring to form a sigma complex (arenium ion), and subsequent deprotonation to restore aromaticity.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.

¹H NMR spectroscopy would be used to identify the number and types of hydrogen atoms present in the 7-chloro-5H-indeno[1,2-b]pyridin-5-one molecule. The expected spectrum would show distinct signals for each chemically non-equivalent proton. The chemical shift (δ) of these signals, their integration (relative number of protons), and their splitting patterns (spin-spin coupling) would provide crucial information for assigning the protons to their specific locations on the aromatic and heterocyclic rings. Due to the fused ring system, complex coupling patterns would be anticipated.

Table 1: Hypothetical ¹H NMR Data for 7-chloro-5H-indeno[1,2-b]pyridin-5-one

Chemical Shift (ppm) Multiplicity Integration Assignment

Complementing the ¹H NMR data, ¹³C NMR spectroscopy would be employed to determine the number and electronic environment of the carbon atoms in the molecule. Each unique carbon atom would produce a distinct signal in the spectrum. The chemical shifts of these signals would indicate the type of carbon (e.g., C=O, C-Cl, aromatic C-H, and quaternary carbons). Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could further differentiate between CH, CH₂, and CH₃ groups, although only CH and quaternary carbons are expected in this structure.

Table 2: Hypothetical ¹³C NMR Data for 7-chloro-5H-indeno[1,2-b]pyridin-5-one

Chemical Shift (ppm) Assignment

Vibrational Spectroscopy (Infrared and Fourier-Transform Infrared)

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 7-chloro-5H-indeno[1,2-b]pyridin-5-one, the IR spectrum would be expected to show characteristic absorption bands corresponding to the C=O (ketone) stretching vibration, C=N and C=C stretching vibrations of the pyridine (B92270) and benzene (B151609) rings, and C-Cl stretching vibrations.

Table 3: Expected IR Absorption Bands for 7-chloro-5H-indeno[1,2-b]pyridin-5-one

Wavenumber (cm⁻¹) Functional Group
~1700-1720 C=O (Ketone)
~1580-1650 C=N (Pyridine)
~1450-1600 C=C (Aromatic)

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For 7-chloro-5H-indeno[1,2-b]pyridin-5-one, HRMS would provide an exact mass measurement consistent with the molecular formula C₁₂H₆ClNO. The presence of the chlorine atom would be evident from the characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).

Table 4: Theoretical HRMS Data for 7-chloro-5H-indeno[1,2-b]pyridin-5-one

Ion Calculated Exact Mass (m/z)
[M+H]⁺ 216.0211

X-ray Crystallography for Solid-State Molecular Architecture Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of 7-chloro-5H-indeno[1,2-b]pyridin-5-one could be grown, this technique would provide precise bond lengths, bond angles, and intermolecular interactions, offering an unequivocal confirmation of the molecular structure and its packing in the solid state. This would reveal the planarity of the fused ring system and the spatial relationship of the chloro substituent.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages would be compared with the calculated values for the proposed molecular formula, C₁₂H₆ClNO, to verify its stoichiometric composition.

Table 5: Theoretical Elemental Analysis Data for 7-chloro-5H-indeno[1,2-b]pyridin-5-one

Element Theoretical (%)
Carbon (C) 66.84
Hydrogen (H) 2.80
Nitrogen (N) 6.50

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations on 5H-Indeno[1,2-b]pyridin-5-one, 7-chloro-

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics and predicting the spectroscopic behavior of the 7-chloro-substituted indenopyridinone scaffold.

The electronic properties of the indeno[1,2-b]pyridinone framework are significantly influenced by the constituent aromatic and heterocyclic rings. The fusion of an indanone moiety with a pyridine (B92270) ring creates a planar, electron-deficient system. The introduction of a chlorine atom at the 7-position is expected to further modulate the electronic landscape through inductive and resonance effects.

Theoretical assessments on related heterocyclic systems, such as 2,2'-bipyridine, have shown that substituents can significantly alter electronic and structural properties. researchgate.net For 5H-Indeno[1,2-b]pyridin-5-one, 7-chloro-, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its reactivity and electronic transitions. In the parent indeno[1,2-b]fluorene scaffold, which shares structural similarities, the core structure has a high electron affinity. beilstein-journals.org

In the 7-chloro derivative, the HOMO is anticipated to be distributed across the fused π-system, while the LUMO is also expected to be located on the polycyclic framework. The chlorine substituent, being electron-withdrawing, would likely lower the energy of both the HOMO and LUMO. This lowering of orbital energies can impact the molecule's electron-accepting properties, a characteristic feature of the related indenofluorene diones. beilstein-journals.org The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's color and photochemical stability. Computational studies on similar complex heterocyclic systems have been used to effectively map electron density and orbital distributions. researchgate.net

Table 1: Predicted Electronic Properties of 5H-Indeno[1,2-b]pyridin-5-one, 7-chloro-

Computational spectroscopy is a vital field for predicting and interpreting the spectra of complex molecules. wiley.comnsf.gov By employing methods like DFT and Time-Dependent DFT (TD-DFT), it is possible to calculate various spectroscopic parameters for 5H-Indeno[1,2-b]pyridin-5-one, 7-chloro-.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For the related 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives, ¹³C NMR signals for the cyclic CH₂ groups appear around 27-29 ppm. acs.org For the 7-chloro indenopyridinone, predictions would involve calculating the magnetic shielding tensors, which are sensitive to the local electronic environment of each nucleus. The electron-withdrawing chlorine atom would be expected to deshield adjacent protons and carbons.

IR Spectroscopy: The vibrational frequencies corresponding to infrared absorption can be computed to help assign experimental spectra. Key predicted bands for this molecule would include the C=O stretching frequency of the ketone, C=N and C=C stretching vibrations within the fused ring system, and the C-Cl stretching vibration. For a related compound, 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile, a strong C≡N stretch was observed at 2204 cm⁻¹ and a C=N stretch at 1599 cm⁻¹. acs.org

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic absorption spectra, corresponding to transitions from the ground state to various excited states. For indeno[1,2-b]pyridine derivatives, absorption maxima have been observed in the range of 348–383 nm. researchgate.net The calculations for the 7-chloro derivative would identify the specific π-π* and n-π* transitions responsible for its UV-Vis absorption profile.

Table 2: Predicted Spectroscopic Data for 5H-Indeno[1,2-b]pyridin-5-one, 7-chloro-

Molecular Modeling of Conformations and Intramolecular Interactions

The 5H-Indeno[1,2-b]pyridin-5-one scaffold is largely planar and rigid due to its fused aromatic structure. Molecular modeling techniques, including molecular mechanics and DFT, can be used to determine the precise three-dimensional structure and investigate subtle conformational preferences.

For the 7-chloro derivative, the key structural features are the bond lengths, bond angles, and dihedral angles that define the geometry of the fused rings. The planarity of the system is crucial for potential applications in materials science, as it facilitates π–π stacking interactions in the solid state. researchgate.net In related indeno[1,2-b]quinoline-9,11-diones, the planar aromatic rings are considered privileged scaffolds for DNA binding, where π-π stacking plays a key role. nih.gov

Investigation of Intramolecular Charge Transfer (ICT) Phenomena within Functionalized Indeno[1,2-b]pyridinone Systems

Intramolecular charge transfer (ICT) is a phenomenon where photoexcitation leads to a significant redistribution of electron density from an electron-donating part of a molecule to an electron-accepting part. This process is fundamental to the function of many fluorescent probes, molecular sensors, and materials for nonlinear optics.

The indeno[1,2-b]pyridinone core can act as an electron-accepting unit. By attaching electron-donating groups to this scaffold, it is possible to create donor-acceptor systems capable of exhibiting ICT. While the 7-chloro substituent is generally electron-withdrawing, functionalization at other positions (e.g., with amino or alkoxy groups) could induce ICT character.

Studies on other donor-acceptor systems, such as those based on phenothiazine, show that the emission properties are highly sensitive to solvent polarity (solvatochromism), a hallmark of ICT states. nih.gov In such systems, a locally excited (LE) state can transition to a charge-separated ICT state, particularly in polar solvents. nih.gov Similar investigations on functionalized indeno[1,2-b]pyridinones would involve:

Synthesis of derivatives with electron-donating groups.

Photophysical measurements in solvents of varying polarity to observe solvatochromic shifts in absorption and emission spectra.

Computational modeling (using TD-DFT) to analyze the character of the excited states, calculating the charge redistribution between the donor and acceptor moieties upon excitation. rsc.org

Research on related heterocyclic systems like pyrrolo[3,2-b]pyrrole-dione has shown that even in symmetric molecules, symmetry-breaking charge transfer can occur in the excited state, influencing the photophysical properties. rsc.org This suggests that the indeno[1,2-b]pyridinone scaffold is a promising platform for designing molecules with tailored ICT characteristics.

Tautomerism and Isomerization Studies in the Indeno[1,2-b]pyridin-5-one Scaffold

Tautomerism involves the migration of a proton, typically accompanied by a shift of a double bond. For the 5H-Indeno[1,2-b]pyridin-5-one scaffold, the primary form is the keto form. However, a potential tautomer is the enol form, 5-hydroxy-indeno[1,2-b]pyridine.

Figure 1: Potential Keto-Enol Tautomerism

Diagram is a simplified representation of the reactive core.

Computational chemistry can be used to calculate the relative energies of these two tautomers in the gas phase and in different solvents. It is widely expected that the keto form is significantly more stable, as is typical for most simple ketones. However, the stability can be influenced by substitution and environmental factors.

Isomerization studies could explore the relative stabilities of different positional isomers. For example, comparing the thermodynamic stability of 7-chloro-5H-indeno[1,2-b]pyridin-5-one with other chloro-substituted isomers (e.g., 6-chloro, 8-chloro) through DFT calculations. Such studies are crucial for understanding reaction mechanisms where different isomers could potentially be formed. For instance, in the synthesis of 11H-indeno[1,2-b]quinoxalin-11-one derivatives, DFT calculations were used to determine the most thermodynamically favorable Z,E-configuration of the products. mdpi.com These computational approaches provide a reliable means to predict the most stable isomers and tautomers, guiding synthetic efforts and the interpretation of experimental outcomes.

Table 3: List of Compound Names

Advanced Applications and Material Science Perspectives

Exploration of Functionalized Indeno[1,2-b]pyridin-5-ones in Advanced Materials Chemistry

The functionalization of the indeno[1,2-b]pyridin-5-one core is a key strategy in the development of novel materials. The indenopyridine framework is present in 4-azafluorenone alkaloids, with onychine being its simplest member. echemcom.com The versatility of this structure allows for the synthesis of a diverse library of compounds with tailored properties. nih.govacs.org Researchers have successfully synthesized various derivatives, demonstrating the potential of this class of compounds in materials science. echemcom.comnih.govacs.org For instance, the synthesis of bromo-substituted indeno[1,2-b]pyridin-2-ones highlights the capability for further derivatization, as the conjugated double bond to the carbonyl group in lactams is a reactive functional group. nih.govacs.org This adaptability makes indenopyridin-5-ones attractive building blocks for more complex molecular architectures.

Potential as Components in Electrical and Optical Materials

Derivatives of 7-chloro-5H-indeno[1,2-b]pyridin-5-one are promising candidates for use in electronic and optical devices. The core structure is considered a hetero-fluorene derivative, a class of compounds known for their applications in electronics. chiralen.com Patents have been filed for the use of such hetero-fluorene derivatives in electronic devices, indicating commercial interest in their potential. chiralen.com The inherent electronic properties of the indenopyridine system, which can be modulated by substituents, make these compounds suitable for various electronic applications. While specific data on the electrical properties of 7-chloro-5H-indeno[1,2-b]pyridin-5-one is not extensively detailed in the provided results, the broader class of indenopyridine derivatives has shown potential in this area. echemcom.com

Influence of Chlorine Substitution on Photophysical and Electronic Properties

The substitution of a chlorine atom on the indeno[1,2-b]pyridin-5-one framework significantly influences its photophysical and electronic properties. In a study on silicon(IV) phthalocyanines, it was observed that the introduction of chloro substituents led to a decrease in the fluorescence quantum yield and an increase in the singlet oxygen quantum yield, a phenomenon attributed to the heavy-atom effect. nih.gov This effect is crucial for applications such as photodynamic therapy. The study demonstrated that as the number of chloro substituents increases, these trends become more pronounced. nih.gov

Furthermore, chloro substitution can impact the aggregation tendency of these molecules, which in turn affects their photocytotoxicity. nih.gov While this study was on a different molecular system, the principles of how chlorine substitution affects photophysical properties are broadly applicable to other aromatic compounds like 7-chloro-5H-indeno[1,2-b]pyridin-5-one. The electron-withdrawing nature of chlorine alters the electronic distribution within the molecule, which can be expected to modify its absorption and emission characteristics. The following table summarizes the observed effects of chloro substitution on the photophysical properties of a related system. nih.gov

PropertyEffect of Chloro Substitution
Fluorescence Quantum YieldDecreases
Singlet Oxygen Quantum YieldIncreases
Aggregation TendencyIncreases
PhotocytotoxicityDecreases (in the studied system)

Data adapted from a study on galactose-conjugated silicon(IV) phthalocyanines. nih.gov

Non-Biological Sensing and Recognition Applications of Derivatized Indeno[1,2-b]pyridin-5-ones

The derivatization of the indeno[1,2-b]pyridin-5-one scaffold holds promise for the development of sensors for non-biological applications. While the search results primarily focus on the biological activities of these derivatives, such as antimicrobial and anticancer properties, the underlying principles of molecular recognition can be extended to non-biological targets. rsc.orgresearchgate.netbohrium.com For example, a novel indeno[1,2-b]pyridinone derivative was synthesized and characterized as a DNA intercalative human topoisomerase IIα catalytic inhibitor. rsc.org This indicates the molecule's ability to interact specifically with other molecules, a key requirement for a sensor. The synthesis of derivatives with azo groups and their hydrazonal precursors for antimicrobial applications further underscores the platform's versatility for creating molecules with specific binding affinities. researchgate.netbohrium.com By rationally designing and synthesizing derivatives with specific functional groups, it is conceivable to create sensors for various analytes.

Q & A

Q. What established synthetic routes are available for 7-chloro-5H-indeno[1,2-b]pyridin-5-one?

The compound is synthesized via amino-Claisen rearrangement of vinyl propargylamines derived from indane-1,3-dione. Heating in nitrobenzene at 160°C facilitates cyclization, yielding 5H-indeno[1,2-b]pyridin-5-one derivatives. Chlorination at the 7-position is achieved using chloro-substituted precursors or post-synthetic modification . Alternative methods include condensation reactions between substituted coumarins and active methylene compounds under ultrasound irradiation, avoiding chromatographic purification .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., chlorine at C7) and aromatic proton environments.
  • X-ray crystallography : Resolves the fused indeno-pyridine backbone and confirms planarity (e.g., bond angles of 117–122° in related structures) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 242.01 for C12_{12}H7_7ClNO) .

Q. How does the chloro-substituent influence reactivity in nucleophilic substitution reactions?

The electron-withdrawing chloro group at C7 enhances electrophilicity at adjacent positions, enabling regioselective functionalization. For example, Suzuki-Miyaura cross-coupling at C2/C4 positions requires palladium catalysts (e.g., Pd(PPh3_3)4_4) and aryl boronic acids in THF/Na2_2CO3_3 (80°C, 12h) .

Advanced Research Questions

Q. How can solvent polarity and temperature optimize the amino-Claisen rearrangement yield?

Nitrobenzene (ε = 34.8) at 160°C achieves ~75% yield due to high polarity stabilizing transition states. In contrast, acetonitrile (ε = 37.5) reduces yields to 10–15% despite similar polarity, likely due to competitive solvent coordination . Kinetic studies suggest an activation energy of ~95 kJ/mol for the rearrangement.

Q. What strategies address low yields in multi-step syntheses of substituted derivatives?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12h) and improves purity.
  • Flow chemistry : Enhances reproducibility for halogenation steps using Cl2_2 gas in microreactors .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict regioselectivity in electrophilic attacks, guiding precursor design .

Q. How do structural modifications affect bioactivity against DNA topoisomerases?

Rigid 2-aryl-4-(4′-hydroxyphenyl) derivatives exhibit non-intercalative inhibition of topoisomerase IIα (IC50_{50} = 0.8–2.1 μM). The chloro group at C7 enhances lipophilicity (logP = 3.2 vs. 2.5 for non-chlorinated analogs), improving membrane permeability in MCF-7 cells .

Q. What analytical methods resolve contradictions in reported melting points or spectral data?

  • DSC/TGA : Differentiates polymorphs (e.g., melting points vary by 5–10°C due to crystalline vs. amorphous forms).
  • HPLC-MS : Identifies trace impurities (e.g., dechlorinated byproducts) that skew NMR integration .

Q. How can green chemistry principles be applied to its synthesis?

  • Solvent-free mechanochemistry : Ball-milling indene precursors with K2_2CO3_3 reduces waste.
  • Biocatalysis : Lipase-mediated acetylation of intermediates in ionic liquids (e.g., [BMIM][BF4_4]) achieves 90% conversion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.